molecular formula C16H16N2O B2852954 N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide CAS No. 14901-96-3

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide

Cat. No.: B2852954
CAS No.: 14901-96-3
M. Wt: 252.317
InChI Key: ADXADQCZLBBBLF-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide, also known as THIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. THIQ is a heterocyclic compound that belongs to the class of isoquinoline alkaloids. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide in laboratory experiments include its high purity, low cost, and ease of synthesis. This compound has also been found to be stable under a wide range of conditions, making it a versatile compound for use in various experimental setups. However, the limitations of using this compound in laboratory experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide. One potential application is in the development of new anti-cancer therapies. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Another potential application is in the development of new anti-inflammatory drugs. This compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions, making it a potential candidate for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.

Synthesis Methods

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide involves the condensation of benzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to obtain the final product, this compound. This synthesis method has been extensively studied and optimized to produce high yields of this compound with excellent purity.

Scientific Research Applications

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide has been the subject of numerous scientific studies due to its potential applications in pharmaceutical research. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16(12-6-2-1-3-7-12)18-15-11-17-10-13-8-4-5-9-14(13)15/h1-9,15,17H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXADQCZLBBBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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